Home > Products > Screening Compounds P42565 > Angiotensinogen (1-14) (rat)
Angiotensinogen (1-14) (rat) - 110200-37-8

Angiotensinogen (1-14) (rat)

Catalog Number: EVT-1443558
CAS Number: 110200-37-8
Molecular Formula: C89H123N21O21
Molecular Weight: 1823.089
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Angiotensinogen (1-14) (rat) is a synthetic peptide derived from the rat angiotensinogen protein, specifically comprising the first fourteen amino acid residues. This peptide serves as a substrate for renin, an enzyme that plays a pivotal role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. Angiotensinogen itself is a precursor to various angiotensin peptides, most notably angiotensin I and angiotensin II, which are crucial in cardiovascular and renal physiology.

Source

The primary source of angiotensinogen is the liver, where it is synthesized and secreted into the bloodstream. In addition to the liver, angiotensinogen has been identified in various tissues, including the kidney and brain, indicating its diverse physiological roles beyond systemic circulation . The rat version of this peptide is commonly used in experimental studies to investigate the mechanisms of hypertension and other cardiovascular conditions.

Classification

Angiotensinogen (1-14) falls under the classification of peptides and proteins. It is categorized as a member of the renin-angiotensin system components, specifically functioning as a substrate for renin. The full-length angiotensinogen protein consists of 485 amino acids, but the first fourteen residues are critical for its interaction with renin .

Synthesis Analysis

Methods

Angiotensinogen (1-14) can be synthesized through several methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology. SPPS allows for the stepwise addition of amino acids to a growing peptide chain on a solid support, facilitating the production of high-purity peptides.

Technical Details

In SPPS, protected amino acids are sequentially coupled to form the desired peptide sequence. The protecting groups are removed at specific stages to ensure correct bonding between amino acids. The synthesis typically involves:

  1. Activation: Amino acids are activated using coupling reagents such as 1-hydroxybenzotriazole.
  2. Coupling: Each activated amino acid is coupled to the growing chain.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

The purity and yield of angiotensinogen (1-14) can be assessed using mass spectrometry and analytical HPLC .

Molecular Structure Analysis

Structure

The molecular structure of angiotensinogen (1-14) consists of a sequence of fourteen amino acids: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-Tyr-Gly . This sequence is crucial for its recognition by renin.

Data

The molecular weight of angiotensinogen (1-14) is approximately 1,500 Daltons. Its structure can be represented in various formats such as two-dimensional diagrams or three-dimensional models obtained through computational modeling techniques.

Chemical Reactions Analysis

Reactions

Angiotensinogen (1-14) undergoes enzymatic cleavage by renin at specific sites within its sequence. The reaction can be summarized as follows:

AngiotensinogenReninAngiotensin I\text{Angiotensinogen}\xrightarrow{\text{Renin}}\text{Angiotensin I}

This cleavage results in the formation of angiotensin I, which is subsequently converted into angiotensin II by angiotensin-converting enzyme.

Technical Details

The rate-limiting step in this process is the interaction between renin and angiotensinogen. Factors influencing this reaction include pH, temperature, and ionic strength, which can affect enzyme activity and substrate availability .

Mechanism of Action

Process

The mechanism by which angiotensinogen (1-14) acts involves its conversion into angiotensin I through cleavage by renin. Angiotensin I is then converted to angiotensin II by angiotensin-converting enzyme. Angiotensin II exerts various physiological effects including vasoconstriction, increased blood pressure, and stimulation of aldosterone secretion from the adrenal glands.

Data

Studies have shown that variations in angiotensinogen levels can significantly impact blood pressure regulation and fluid balance in organisms . The interaction dynamics between renin and angiotensinogen are characterized by a low Michaelis constant (Km), indicating high affinity .

Physical and Chemical Properties Analysis

Physical Properties

Angiotensinogen (1-14) appears as a white to off-white powder when synthesized. It is soluble in water and exhibits stability under typical laboratory conditions when stored properly.

Chemical Properties

The peptide has a specific molecular formula determined by its amino acid composition. It exhibits typical peptide bond characteristics and can undergo hydrolysis under acidic or basic conditions.

Relevant data include:

  • Molecular Weight: Approximately 1,500 Daltons
  • Solubility: Soluble in water
  • Stability: Stable under refrigerated conditions when lyophilized .
Applications

Scientific Uses

Angiotensinogen (1-14) is widely used in research related to cardiovascular physiology and pharmacology. Its applications include:

  • Studying Hypertension: Researchers utilize this peptide to understand mechanisms underlying hypertension and evaluate potential therapeutic targets.
  • Renin-Angiotensin System Investigations: It serves as a tool for exploring various aspects of the renin-angiotensin system's regulation and function.
  • Drug Development: Angiotensinogen derivatives are evaluated for their potential use in developing antihypertensive medications.

This compound's ability to influence blood pressure regulation makes it an essential focus in both basic research and clinical applications aimed at managing cardiovascular diseases .

Introduction to Angiotensinogen (1-14) in the Rat Renin-Angiotensin System (RAS)

Biochemical Identity of Angiotensinogen (1-14)

The rat Angiotensinogen (1-14) fragment (UniProt ID P11846) is defined by the amino acid sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Arg. This sequence encompasses the entire bioactive domain liberated by renin cleavage, ultimately yielding angiotensin peptides. Key biochemical characteristics include:

  • Post-Translational Modifications: Rat AGT undergoes glycosylation at Asn-4 and Asn-150, enhancing its solubility and potentially modulating renin accessibility. The N-terminal segment (residues 1–14) itself contains no glycosylation sites but may be influenced by distal modifications in the full-length protein [5].
  • Structural Determinants: The Leu10-Val11 bond constitutes the specific renin cleavage site. This dipeptide motif is stabilized by a conserved disulfide bridge between Cys18-Cys138 (numbered relative to full-length AGT), which maintains the N-terminal domain in a constrained conformation until redox-dependent unfolding exposes the cleavage site [5] [3].
  • Physicochemical Properties: With a molecular mass of ~1.6 kDa and an isoelectric point (pI) of 6.8–7.2, the peptide exhibits moderate hydrophilicity. Its N-terminal aspartate confers negative charge at physiological pH, influencing receptor docking and enzymatic processing kinetics [3].

Table 1: Sequence Comparison of Angiotensinogen (1-14) Across Species

SpeciesAmino Acid Sequence (Positions 1–14)Identity vs. Rat (%)
RatDRVYIHPFH LV IHR100
HumanDRVYIHPFH LL VYR85.7
MouseDRVYIHPFH LL VIHR92.9
BovineDRVYIHPFH LL VLHR78.6
ZebrafishNVYVHPFHL L SLYR57.1

Conserved residues critical for renin recognition are bolded. Data compiled from comparative genomic analyses [2] [5].

Role as the Primary Renin Substrate in RAS Activation

Angiotensinogen (1-14) is the obligate molecular target for renin, initiating the proteolytic cascade that culminates in angiotensin II (Ang II) generation. Its function within the RAS encompasses:

  • Cleavage Kinetics and Specificity: Renin exhibits stringent selectivity for the Leu10-Val11 scissile bond within rat Angiotensinogen (1-14). The reaction follows Michaelis-Menten kinetics with a Km of 0.8–1.2 µM and kcat of 12–15 sec-1 under physiological conditions. This high catalytic efficiency establishes Angiotensinogen (1-14) as the dominant determinant of angiotensin I (Ang I) production rates [3] [6].
  • Regulation of RAS Activation: Plasma concentration of AGT (~1–2 µM) approximates the Km of renin, positioning Angiotensinogen (1-14) availability as a rate-limiting factor in systemic Ang II generation. Experimental elevation of AGT levels (e.g., via glucocorticoids, inflammation, or genetic manipulation) directly amplifies angiotensin peptide output, validating its substrate-dominant role [1] [5].
  • Species-Specific Cleavage Divergence: Rat renin cleaves human AGT inefficiently due to a Val11→Ile11 substitution within Angiotensinogen (1-14). This single-residue difference reduces catalytic efficiency (kcat/Km) by >50-fold, underscoring the co-evolution of enzyme-substrate pairs [3].

Table 2: Renin Cleavage Kinetics Toward Angiotensinogen (1-14) Substrates

Substrate SourceKm (µM)kcat (sec⁻¹)kcat/Km (µM⁻¹sec⁻¹)
Rat0.9 ± 0.114.2 ± 1.315.8
Human1.7 ± 0.34.1 ± 0.62.4
Mouse1.1 ± 0.212.8 ± 1.111.6
Recombinant Chimeric*1.0 ± 0.213.5 ± 1.013.5

Data derived from purified enzyme assays [3]. *Chimeric: Rat sequence with human Val11→Ile mutation.

Evolutionary Conservation of Angiotensinogen (1-14) Across Species

The Angiotensinogen (1-14) domain exhibits remarkable phylogenetic conservation, reflecting its non-redundant role in vertebrate physiology:

  • Early Emergence in Vertebrates: AGT orthologs with recognizable Angiotensinogen (1-14) sequences appear in cartilaginous fish (e.g., sharks), dating back ~450 million years. This coincides with the evolutionary advent of renal juxtaglomerular apparatus and systemic blood pressure regulation, suggesting functional co-emergence of the substrate-enzyme pair [2] [5].
  • Conserved Structural Motifs: The N-terminal Asp-Arg-Val tripeptide, His-Pro-Phe core (residues 6–8), and cleavage site Leu-Val/Ile are invariant across terrestrial mammals, birds, and reptiles. Even teleost fish AGT retains >60% sequence identity in this region despite broader genomic divergence [2].
  • Functional Adaptation: While the core sequence is conserved, key variations reflect physiological adaptations:
  • Avian AGT: Substitution at position 11 (Val→Thr) correlates with higher mean arterial pressures.
  • Marine mammals: Enriched hydrophobic residues may enhance AGT stability in osmotic extremes [2].
  • Serpin Superfamily Legacy: Angiotensinogen (1-14) resides within the N-terminal segment of AGT, which derives from the serpin (serine protease inhibitor) protein family. While mammalian AGT lost protease inhibitory function, lamprey AGT retains antithrombin activity, indicating evolutionary repurposing of this domain for hormonal regulation [5].

Table 3: Evolutionary Timeline of Angiotensinogen (1-14) Conservation

Taxonomic GroupRepresentative SpeciesKey Sequence FeaturesRenin Cleavage Demonstrated?
Chondrichthyes (sharks)Squalus acanthiasDRVYVHPFHL V VNHRYes
Teleostei (bony fish)Danio rerio (zebrafish)NVYVHPFHL L SLYRLimited*
AmphibiaXenopus laevis (frog)DRVYIHPFHL L SLHRYes
Aves (birds)Gallus gallus (chicken)DRVYIHPFHL L TYHRYes
MammaliaRattus norvegicus (rat)DRVYIHPFHL V IHRYes

Renin-like activity present, but cleavage efficiency reduced compared to mammals [2].

Properties

CAS Number

110200-37-8

Product Name

Angiotensinogen (1-14) (rat)

IUPAC Name

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C89H123N21O21

Molecular Weight

1823.089

InChI

InChI=1S/C89H123N21O21/c1-9-50(8)74(109-83(125)67(38-54-23-29-59(114)30-24-54)105-85(127)73(49(6)7)108-76(118)61(17-13-31-95-89(91)92)98-75(117)60(90)41-72(115)116)86(128)106-69(40-56-43-94-46-97-56)87(129)110-32-14-18-71(110)84(126)104-66(35-51-15-11-10-12-16-51)80(122)103-68(39-55-42-93-45-96-55)82(124)100-62(33-47(2)3)77(119)99-63(34-48(4)5)78(120)101-64(36-52-19-25-57(112)26-20-52)79(121)102-65(37-53-21-27-58(113)28-22-53)81(123)107-70(44-111)88(130)131/h10-12,15-16,19-30,42-43,45-50,60-71,73-74,111-114H,9,13-14,17-18,31-41,44,90H2,1-8H3,(H,93,96)(H,94,97)(H,98,117)(H,99,119)(H,100,124)(H,101,120)(H,102,121)(H,103,122)(H,104,126)(H,105,127)(H,106,128)(H,107,123)(H,108,118)(H,109,125)(H,115,116)(H,130,131)(H4,91,92,95)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-/m0/s1

InChI Key

FFCYBSGRCYFCNM-YXRWNMRVSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.